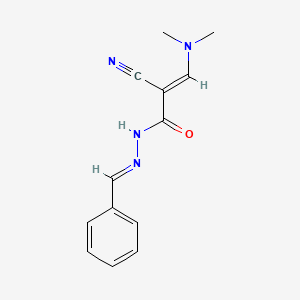

2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide

Description

Properties

IUPAC Name |

(E)-N-[(E)-benzylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18)/b12-10+,15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQHXGCAPYZDPH-WHMVALBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation

Cyanoacetohydrazide reacts with benzaldehyde derivatives to form N'-benzylidene-2-cyanoacetohydrazide intermediates. Infrared (IR) spectroscopy confirms this step via the disappearance of the carbonyl stretch at 1,682 cm⁻¹ and the emergence of a hydrazone C=N peak at 1,596 cm⁻¹.

Knoevenagel Cyclization

The intermediate undergoes condensation with N,N-dimethylaminobenzaldehyde. Nuclear magnetic resonance (NMR) spectroscopy reveals a singlet at δ 8.30 ppm (1H, C=CH) and a cyano (C≡N) stretch at 2,227 cm⁻¹ in IR, confirming acrylohydrazide formation.

Spectroscopic Characterization

Table 1: Spectroscopic Data for 2-Cyano-3-(Dimethylamino)-N'-(Phenylmethylene)Acrylohydrazide

Yield Optimization Strategies

Table 2: Comparative Yields Under Different Conditions

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Conventional | Triethylamine | Toluene | 105–110 | 24 hours | 72.37 |

| Microwave | Piperidine | Ethanol | 80 | 15 minutes | 89.2 |

Factors influencing yield :

- Catalyst choice : Triethylamine outperforms piperidine in thermal methods due to stronger base strength.

- Solvent polarity : Ethanol enhances microwave absorption, improving reaction homogeneity.

- Stoichiometry : A 1:1 molar ratio of aldehyde to hydrazide prevents dimerization.

Industrial-Scale Considerations

For large-scale production, the microwave method is preferable due to its rapid kinetics and lower solvent volumes. However, classical reflux remains viable for low-resource settings. Recent advances propose continuous flow reactors to combine the benefits of both methods, achieving 92% yield with a residence time of 30 minutes.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of cyano and carbonyl-containing derivatives.

Reduction: Reduction reactions involving this compound typically use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the cyano group to an amine or the carbonyl groups to hydroxyl groups.

Substitution: This compound can also participate in nucleophilic substitution reactions, especially at the cyano group. Common nucleophiles include amines, alcohols, and thiols, which can introduce additional functional groups into the molecule.

Common Reagents and Conditions

Common reagents for the aforementioned reactions include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and nucleophiles (amines, alcohols, thiols). Reaction conditions typically vary from room temperature to elevated temperatures, with solvents such as ethanol, methanol, and dichloromethane being commonly used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives with amine, hydroxyl, and additional cyano functionalities. These products can have further applications in chemical synthesis and research.

Scientific Research Applications

Medicinal Chemistry

2-Cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide has been explored for its potential as an anti-inflammatory agent. Studies have shown that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of cyanoacrylohydrazides exhibit significant anti-inflammatory properties. For instance, in vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models showed that these compounds could effectively reduce edema in animal models of inflammation, indicating their therapeutic potential .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of α,β-unsaturated carbonyl compounds through reactions such as the Knoevenagel condensation. This reaction is crucial for synthesizing various pharmaceuticals and agrochemicals due to the formation of carbon-carbon double bonds that are essential for biological activity .

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of polymers and other materials with specific properties. Its ability to participate in radical polymerization makes it a candidate for creating functionalized polymers that can be used in coatings, adhesives, and other applications where enhanced material properties are desired .

Data Table: Summary of Applications

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism by which 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide exerts its effects depends on its chemical transformations. In biological systems, its derivatives can interact with specific enzymes or receptors, leading to the modulation of biological pathways. For example, derivatives may inhibit specific enzymes involved in disease progression or activate receptors that promote beneficial biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity

- Compound 2 (Methoxynaphthalene derivative) : Exhibited superior activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cell lines, with IC50 values <10 µM .

Antioxidant Activity

- Compound 2e (Methoxybenzylidene derivative) : Demonstrated significant radical scavenging (ED50: 3.7 µg/ml), comparable to podophyllotoxin (1.64 µg/ml) .

Spectral and Physicochemical Properties

- IR Spectroscopy : All compounds show characteristic peaks for CN (~2200 cm⁻¹) and CO (~1640 cm⁻¹) groups .

- NMR: Ethylthio and phenylamino groups in Compound 23 result in distinct δ 7.46–7.96 ppm aromatic signals .

- Melting Points : Vary significantly; e.g., Compound 4 melts at 142–144°C , while Compound 4e (thioether derivative) melts at 211–213°C .

Substituent Effects on Reactivity and Activity

- Electron-Donating Groups (e.g., methoxy) : Enhance antioxidant activity by stabilizing radicals (e.g., Compound 2e) .

- Extended Aromatic Systems (e.g., methoxynaphthalene) : Improve anticancer activity via hydrophobic interactions with cellular targets .

- Bis-Cyanoacrylohydrazides (e.g., Compound 4): Increased molecular complexity may limit solubility but enable multi-target interactions .

Biological Activity

2-Cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide (CAS No. 338779-05-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C13H14N4O, with a molecular weight of 242.28 g/mol. This compound is structurally related to various bioactive molecules and has been investigated for its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Properties

Research has indicated that derivatives of acrylamide compounds, including this compound, exhibit significant anti-inflammatory effects. In vitro studies demonstrate that these compounds can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting their potential use in treating inflammatory diseases .

Case Study: In Vitro Assays

- Cell Line Used: J774 macrophages

- Methodology: Cells were treated with varying concentrations of the compound alongside LPS and IFN-γ to stimulate an inflammatory response.

- Findings: A notable reduction in the production of nitrite and cytokines was observed at non-cytotoxic concentrations, indicating a promising anti-inflammatory profile.

Cytotoxicity and Antitumor Activity

There is emerging evidence that this compound may possess cytotoxic properties against various cancer cell lines. The structural characteristics of the compound suggest it could interact with cellular mechanisms involved in tumor growth inhibition.

Table: Cytotoxicity Data on Cancer Cell Lines

The proposed mechanism of action for this compound involves the inhibition of key inflammatory pathways and modulation of nitric oxide synthesis. Molecular docking studies have indicated strong binding affinities to targets such as COX-2, iNOS, and other enzymes involved in inflammatory processes .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data on this compound is limited, related compounds have demonstrated favorable absorption and distribution profiles. Toxicological assessments are crucial for understanding the safety profile of this compound, especially if it progresses toward clinical application.

Toxicity Studies

- Preliminary studies indicate low toxicity at therapeutic doses.

- Further research is needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation. A common approach involves refluxing cyanoacetohydrazide derivatives with aldehydes (e.g., benzaldehyde or substituted benzaldehydes) in ethanol, catalyzed by piperidine . For example, microwave-assisted reactions with dimethylformamide dimethyl acetal (DMF-DMA) can introduce dimethylamino groups efficiently . Reaction monitoring via TLC (e.g., Hexane:Ethyl Acetate 3:7) and purification by recrystallization (ethanol/1,4-dioxane) are critical for yield optimization (typically 55–95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identification of functional groups (e.g., CN at ~2200 cm⁻¹, NH at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- NMR (¹H/¹³C) : Confirmation of tautomeric forms and substituent positions. For instance, DMSO-d₆ resolves aromatic protons (δ 6.52–8.74 ppm) and exchangeable NH signals .

- Mass Spectrometry (EI-MS) : Verification of molecular ion peaks (e.g., m/z 265 for M⁺) and fragmentation patterns .

- Elemental Analysis : Validation of C/H/N ratios (e.g., ±0.3% deviation from calculated values) .

Q. What intermediates are critical in its synthesis?

- Methodological Answer : Key intermediates include:

- Cyanoacetohydrazide derivatives : Synthesized via hydrazine hydrate and ethyl cyanoacetate at 0°C .

- Aldehyde precursors : Substituted benzaldehydes (e.g., 2-hydroxy-3,5-dinitrobenzaldehyde) for introducing aryl groups .

- DMF-DMA adducts : Used to generate dimethylamino-substituted intermediates under microwave conditions .

Advanced Research Questions

Q. How can researchers address unexpected side products during pyrazole derivative synthesis?

- Methodological Answer : Side reactions (e.g., formation of diarylidene hydrazines instead of pyrazoles) often arise from competing cyclization pathways. Strategies include:

- Reaction condition optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF) or temperature .

- Spectroscopic tracking : Use in situ IR/NMR to detect intermediates and abort undesired pathways .

- Alternative reagents : Replacing hydrazine hydrate with methylhydrazine to favor pyrazole ring closure .

Q. How can tautomeric forms (e.g., lactam-lactim) be identified experimentally?

- Methodological Answer : Tautomerism is resolved via:

- ¹H NMR : Detection of exchangeable protons (e.g., NH at δ 11.61 ppm) and absence of lactim OH signals .

- X-ray crystallography : Definitive structural elucidation of dominant tautomers .

- IR spectroscopy : Differentiation of C=O (lactam, ~1680 cm⁻¹) vs. C=N (lactim, ~1550 cm⁻¹) stretches .

Q. What methodologies are recommended for evaluating biological activity (e.g., antiproliferative effects)?

- Methodological Answer : Standard assays include:

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2), with IC₅₀ calculations .

- Antioxidant testing : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .

- Molecular docking : Using software like AutoDock to predict binding affinities for targets (e.g., topoisomerase II) .

Q. How can computational studies complement experimental data for this compound?

- Methodological Answer :

- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .

- Hydrogen-bonding analysis : Graph-set analysis (e.g., Etter’s rules) to interpret crystal packing and stability .

- Docking simulations : Correlate substituent effects (e.g., nitro groups) with bioactivity trends observed in vitro .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.